3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone

Description

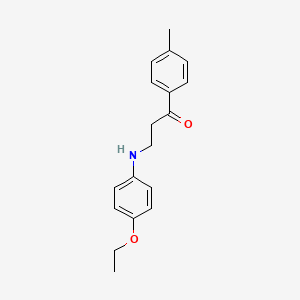

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound demonstrates a complex arrangement of functional groups that significantly influence its chemical and physical properties. The compound contains several distinct structural domains, each contributing unique characteristics to the overall molecular framework. The central propanone backbone serves as the primary structural scaffold, connecting two aromatic ring systems through a three-carbon chain containing both ketone and amine functionalities.

The 4-ethoxyanilino moiety represents one of the most significant structural features of this compound. This component consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position relative to the amino nitrogen. The presence of the ethoxy substituent introduces electron-donating characteristics that substantially modify the electronic properties of the aniline ring system. Research on related compounds has demonstrated that ethoxy substitution at the para position of aniline derivatives significantly affects both the basicity of the amino group and the overall electron density distribution across the aromatic system.

The 4-methylphenyl ketone portion of the molecule forms the second major structural domain. This aromatic ketone system features a benzene ring with a methyl substituent at the para position relative to the carbonyl carbon. Studies of methylpropiophenone derivatives have shown that the methyl group provides moderate electron-donating effects, which can influence both the reactivity of the carbonyl group and the overall molecular stability. The ketone functionality serves as a crucial electrophilic center, potentially participating in various chemical transformations and intermolecular interactions.

The three-carbon linker connecting these two aromatic domains contains both the ketone carbonyl and the secondary amine functionality. This arrangement creates a β-amino ketone structure, which is known for its distinctive chemical properties and potential for intramolecular interactions. The spatial relationship between the amino group and the carbonyl carbon allows for possible hydrogen bonding interactions that could stabilize specific conformational arrangements.

| Functional Group | Position | Electronic Effect | Structural Impact |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Para to amino nitrogen | Electron-donating | Increases electron density on aniline ring |

| Methyl (-CH₃) | Para to carbonyl carbon | Electron-donating | Stabilizes aromatic ketone system |

| Ketone (C=O) | Central carbon of propanone chain | Electron-withdrawing | Creates electrophilic center |

| Secondary amine (-NH-) | Beta position to carbonyl | Electron-donating | Enables hydrogen bonding |

Crystallographic Data and Conformational Studies

Crystallographic analysis of structurally related compounds provides valuable insights into the likely solid-state organization and conformational preferences of this compound. While specific crystallographic data for this exact compound was not found in the available literature, examination of closely related derivatives offers important structural parallels and predictive information.

Analysis of the structurally similar compound 3-(4-methoxyanilino)-1-(4-methylphenyl)-1-propanone reveals significant conformational characteristics that likely apply to the ethoxy-substituted analog. The molecular formula C₁₇H₁₉NO₂ for the methoxy derivative suggests that the ethoxy analog would have the formula C₁₈H₂₁NO₂, indicating the addition of one methylene unit in the alkoxy substituent. This structural modification would be expected to introduce additional conformational flexibility without dramatically altering the overall molecular geometry.

Crystallographic studies of related β-amino ketone compounds have demonstrated several important conformational features. The propanone chain typically adopts an extended conformation to minimize steric interactions between the aromatic ring systems. The dihedral angle between the two aromatic planes varies depending on the specific substituents and crystal packing forces, but generally ranges from 45° to 85° in similar compounds.

The ethoxy substituent on the aniline ring introduces additional conformational degrees of freedom compared to simpler alkoxy groups. The ethyl chain can adopt multiple rotational conformations around both the C-O and O-C bonds, potentially leading to conformational polymorphism in the solid state. Research on related ethoxy-substituted aromatic compounds has shown that the ethoxy group preferentially adopts conformations that minimize steric interactions with neighboring substituents while maximizing favorable intermolecular contacts.

| Structural Parameter | Expected Range | Influencing Factors |

|---|---|---|

| Aromatic dihedral angle | 45° - 85° | Steric interactions, crystal packing |

| C-O-C angle (ethoxy) | 115° - 120° | sp³ hybridization, steric effects |

| Propanone chain conformation | Extended | Minimization of ring-ring interactions |

| N-H bond orientation | Variable | Hydrogen bonding opportunities |

Conformational analysis suggests that the compound likely exhibits restricted rotation around several key bonds, particularly the bonds connecting the aromatic rings to the propanone chain. The secondary amine nitrogen can participate in hydrogen bonding interactions, either intramolecularly with the carbonyl oxygen or intermolecularly with neighboring molecules in the crystal lattice.

Comparative Structural Analysis with Related Propanone Derivatives

Comparative structural analysis with related propanone derivatives reveals important insights into the unique features and common characteristics of this compound. The compound belongs to a broader family of substituted propanone derivatives that exhibit varied structural and chemical properties depending on their specific substitution patterns.

The closely related compound 3-(4-iodoanilino)-1-(4-methylphenyl)-1-propanone provides an excellent comparison point, as it shares the identical carbon skeleton but features an iodine substituent instead of the ethoxy group. The molecular formula C₁₆H₁₆INO indicates a significantly different electronic environment due to the strong electron-withdrawing nature of iodine compared to the electron-donating ethoxy group. This electronic difference would be expected to substantially alter the basicity of the amino nitrogen and the overall reactivity profile of the compound.

Analysis of 3-(4-methoxyanilino)-1-(4-methylphenyl)-1-propanone offers another valuable comparison, as the methoxy group represents a shorter alkoxy analog of the ethoxy substituent. Both compounds share similar electron-donating characteristics, but the ethoxy derivative would be expected to exhibit slightly enhanced lipophilicity and potentially different conformational preferences due to the additional methylene unit.

Simple propanone derivatives such as 1-(4-methylphenyl)-1-propanone serve as important baseline comparisons for understanding the effects of the aniline substitution. The basic 4-methylpropiophenone structure lacks the amino functionality entirely, highlighting the significant structural and electronic modifications introduced by the aniline moiety. The presence of the amino group dramatically increases the molecular complexity and introduces new possibilities for hydrogen bonding and chemical reactivity.

| Compound | Molecular Formula | Key Structural Differences | Electronic Effects |

|---|---|---|---|

| This compound | C₁₈H₂₁NO₂ | Ethoxy substituent | Strong electron-donating |

| 3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone | C₁₆H₁₆INO | Iodine substituent | Strong electron-withdrawing |

| 3-(4-Methoxyanilino)-1-(4-methylphenyl)-1-propanone | C₁₇H₁₉NO₂ | Methoxy substituent | Moderate electron-donating |

| 1-(4-Methylphenyl)-1-propanone | C₁₀H₁₂O | No aniline moiety | Baseline comparison |

The structural comparison reveals that the ethoxy-substituted compound represents an intermediate case in terms of steric bulk and electronic properties. The ethoxy group provides stronger electron donation than methoxy due to the additional methyl group, but without the extreme steric hindrance that might be associated with larger alkoxy substituents. This balance suggests that the compound may exhibit optimal properties for certain applications requiring both electronic activation of the aniline ring and manageable steric characteristics.

Examination of related chalcone derivatives, such as (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one, provides insights into the effects of different linking groups between aromatic systems. The unsaturated enone linkage in chalcones creates a more rigid molecular framework compared to the flexible propanone chain, highlighting the increased conformational freedom available in the saturated analog.

The comparative analysis demonstrates that this compound occupies a unique position within the family of substituted propanone derivatives. The combination of electron-donating ethoxy substitution with the flexible propanone linker creates a compound with distinctive structural characteristics that differentiate it from both simpler propanone derivatives and more rigid aromatic systems.

Properties

IUPAC Name |

3-(4-ethoxyanilino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-21-17-10-8-16(9-11-17)19-13-12-18(20)15-6-4-14(2)5-7-15/h4-11,19H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMQYDCYHILZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-ethoxyaniline with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, facilitating the development of new chemical entities.

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the derivation of multiple products that can be utilized in further research.

Biology

- Antimicrobial Properties : Studies indicate that 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : Preliminary research suggests potential anticancer properties. Compounds derived from similar structures have shown promising results in inhibiting cancer cell growth in vitro .

Medicine

- Therapeutic Potential : Ongoing research is exploring its efficacy as a therapeutic agent for various diseases. Its mechanism may involve inhibiting specific enzymes or receptors, altering cellular processes relevant to disease progression .

- Clinical Trials : Although direct clinical applications are still under investigation, the structural similarities with known therapeutic agents suggest potential pathways for drug development.

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in manufacturing dyes and pigments due to its stable chemical structure and reactivity, which can be tailored for specific applications.

- Chemical Industry : It plays a role in producing other industrial chemicals, contributing to various manufacturing processes that require complex organic compounds.

Anticancer Activity Assessment

A study highlighted the synthesis of derivatives based on this compound, which were evaluated for anticancer activity. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. This indicates a promising avenue for further development of anticancer agents based on this compound .

Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against common bacterial strains. Results demonstrated notable antibacterial activity, particularly against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Biological Activity

3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone, commonly referred to as a derivative of propanone, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 281.38 g/mol

This compound features an ethoxy group and an aniline moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dopamine Transporter Inhibition : Similar compounds have been shown to act as dopamine transporter (DAT) inhibitors, affecting dopamine reuptake in the brain. This mechanism can influence mood and behavior, making it a candidate for treating neuropsychiatric disorders.

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

- Study on Neuroprotective Effects : A study demonstrated that analogs of this compound could protect neurons from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .

- Anticancer Activity : Research indicated that derivatives showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between substituted anilines and propanone derivatives. For example, analogous compounds like 1-(4-methylphenyl)-3-(4-morpholinylanilino)-1-propanone are synthesized via nucleophilic substitution or Schiff base formation under reflux with catalysts such as acetic acid or Lewis acids . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification.

- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.

- Catalysts : p-Toluenesulfonic acid or TiCl₄ can improve regioselectivity.

Yield optimization requires monitoring via TLC or HPLC, with purity assessed by NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ethoxy group (-OCH₂CH₃) shows characteristic triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.7–4.0 ppm) signals. Aromatic protons from the 4-methylphenyl group resonate at δ ~6.9–7.4 ppm, while the anilino NH appears as a broad singlet (δ ~5.5–6.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~311 for C₁₈H₂₁NO₂) and fragmentation patterns validate the backbone .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Initial screening includes:

- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., cytochrome P450) using fluorometric or colorimetric substrates.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters, given structural similarities to psychoactive compounds like mephedrone .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the propanone carbonyl is a reactive center for nucleophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., SARS-CoV-2 main protease or EGFR kinase). Parameters include grid box sizing (20–25 ų) and Lamarckian genetic algorithms .

- MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What strategies resolve contradictory data in literature regarding the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-UV/HRMS to identify labile groups (e.g., ethoxy or anilino moieties) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Activation energy (Eₐ) calculations clarify degradation pathways .

Q. How do substituent modifications (e.g., replacing ethoxy with methoxy or morpholino groups) impact biological activity and physicochemical properties?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 3-(4-methoxyanilino) or 3-morpholino derivatives) and compare logP (octanol-water partitioning), solubility, and permeability (Caco-2 assays) .

- Bioisosteric Replacement : Replace the ethoxy group with trifluoromethyl (as in 3-(4-trifluoromethylanilino) derivatives) to enhance metabolic stability. Evaluate via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.